molecular formula C25H24N2O5S B2906216 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 878061-55-3

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2906216
CAS No.: 878061-55-3
M. Wt: 464.54
InChI Key: NLBRSFLKPFJWBA-UHFFFAOYSA-N
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Description

The compound “2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, a benzylsulfonyl group, a dimethoxyphenyl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole group consists of a benzene ring fused to a pyrrole ring. The benzylsulfonyl group would add steric bulk to the molecule, while the dimethoxyphenyl group and the acetamide group could participate in various intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For instance, the indole group is known to undergo electrophilic substitution reactions. The sulfonyl group could potentially be reduced, and the acetamide group could undergo hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For instance, it’s likely to be a solid at room temperature, and its solubility would depend on the solvent used .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied as a potential pharmaceutical .

Properties

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-31-19-12-13-23(32-2)21(14-19)26-25(28)16-27-15-24(20-10-6-7-11-22(20)27)33(29,30)17-18-8-4-3-5-9-18/h3-15H,16-17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBRSFLKPFJWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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